molecular formula C5H11NO B1240333 3-Methylbutyraldehyde oxime CAS No. 626-90-4

3-Methylbutyraldehyde oxime

Cat. No.: B1240333
CAS No.: 626-90-4
M. Wt: 101.15 g/mol
InChI Key: JAUPRNSQRRCCRR-UHFFFAOYSA-N
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Description

3-Methylbutyraldehyde oxime (CAS: 626-90-4; EC: 210-970-9) is an oxime derivative of 3-methylbutyraldehyde (isovaleraldehyde). Its molecular formula is C₅H₁₁NO, with a molecular weight of 101.15 g/mol . Structurally, it exists in (Z)- and (E)-isomeric forms, with the (E)-isomer being more prevalent in natural sources .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

626-90-4

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-(3-methylbutylidene)hydroxylamine

InChI

InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3

InChI Key

JAUPRNSQRRCCRR-UHFFFAOYSA-N

SMILES

CC(C)CC=NO

Isomeric SMILES

CC(C)C/C=N/O

Canonical SMILES

CC(C)CC=NO

Other CAS No.

5775-74-6
626-90-4

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutyraldehyde oxime can be synthesized through the reaction of 3-methylbutyraldehyde with hydroxylamine (NH2OH). The reaction typically occurs under mild acidic or neutral conditions to facilitate the formation of the oxime group .

Industrial Production Methods: In industrial settings, the synthesis of 3-methylbutyraldehyde oxime follows a similar route, where 3-methylbutyraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium to enhance the solubility of the reactants and products .

Chemical Reactions Analysis

Hydrolysis to Parent Aldehyde

Hydrolysis regenerates the parent aldehyde under acidic conditions. For 3-methylbutyraldehyde oxime, this reaction yields 3-methylbutyraldehyde and hydroxylamine:

C5H11NO+H2OH+C5H10O+NH2OH\text{C}_5\text{H}_{11}\text{NO}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_5\text{H}_{10}\text{O}+\text{NH}_2\text{OH}

Key Conditions*

  • Catalyzed by inorganic acids (e.g., HCl, H₂SO₄) at elevated temperatures (60–100°C) .

  • Widely applied in analytical chemistry to quantify aldehydes via oxime derivatization .

Reduction to Primary Amines

Reduction of the C=N bond produces primary amines. Hydrogenation or hydride-based methods convert 3-methylbutyraldehyde oxime to 3-methylbutylamine:

C5H11NOH2/NiNa HgC5H13N+H2O\text{C}_5\text{H}_{11}\text{NO}\xrightarrow[\text{H}_2/\text{Ni}]{\text{Na Hg}}\text{C}_5\text{H}_{13}\text{N}+\text{H}_2\text{O}

Experimental Insights*

  • Sodium amalgam in ethanol achieves 70–93% yields for analogous aldoximes .

  • Catalytic hydrogenation (H₂/Pd) under mild conditions minimizes over-reduction .

Beckmann Rearrangement

Acid-mediated Beckmann rearrangement converts oximes to amides. For 3-methylbutyraldehyde oxime, this yields a substituted acetamide derivative:

C5H11NOH2SO4RCONH2\text{C}_5\text{H}_{11}\text{NO}\xrightarrow{\text{H}_2\text{SO}_4}\text{RCONH}_2

Mechanistic Notes*

  • Proceeds via a nitrilium ion intermediate, with anti-periplanar migration of the R group .

  • Industrial relevance in caprolactam synthesis, though less common for aliphatic oximes .

Dehydration to Nitriles

Dehydration with acid anhydrides (e.g., acetic anhydride) yields nitriles:

C5H11NO(Ac)2OC5H9N+H2O\text{C}_5\text{H}_{11}\text{NO}\xrightarrow{(\text{Ac})_2\text{O}}\text{C}_5\text{H}_9\text{N}+\text{H}_2\text{O}

Conditions*

  • Requires anhydrous conditions and stoichiometric acid catalysts .

  • Yields >80% for structurally similar aldoximes .

Metal-Catalyzed Functionalization

Transition metals enable regioselective modifications:

O-Allylation

Gold(I) catalysts (e.g., AuCl/AgOTf) promote O-allylation with allenes:

C5H11NO+H2C C CH2Au I C5H11N O CH2C CH2\text{C}_5\text{H}_{11}\text{NO}+\text{H}_2\text{C C CH}_2\xrightarrow{\text{Au I }}\text{C}_5\text{H}_{11}\text{N O CH}_2\text{C CH}_2

Achieves 52–96% yields in dichloromethane at RT .

Arylation

Copper catalysts (CuI/phenanthroline) facilitate O-arylation with aryl halides:

C5H11NO+Ar XCuIC5H11N O Ar\text{C}_5\text{H}_{11}\text{NO}+\text{Ar X}\xrightarrow{\text{CuI}}\text{C}_5\text{H}_{11}\text{N O Ar}

Optimized in DMSO or toluene (30–110°C) with 51–88% yields .

Oxidation Reactions

Oximes undergo oxidation to nitro compounds or nitroso derivatives under strong oxidants:

C5H11NON2O4R NO2\text{C}_5\text{H}_{11}\text{NO}\xrightarrow{\text{N}_2\text{O}_4}\text{R NO}_2

Key Findings*

  • Dinitrogen tetroxide (N₂O₄) selectively oxidizes aromatic oximes to nitro derivatives, though aliphatic analogs like 3-methylbutyraldehyde oxime require milder conditions (e.g., MnO₂) to avoid over-oxidation .

Isomerization

3-Methylbutyraldehyde oxime exists as (E)- and (Z)-isomers, interconvertible under acidic/basic conditions:

\text{(E)-isomer

Scientific Research Applications

3-Methylbutyraldehyde oxime has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methylbutyraldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to different biological effects. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, thus serving as antidotes for nerve agent poisoning .

Comparison with Similar Compounds

Key Characteristics:

  • Natural Occurrence : Rare in plants, it has been identified exclusively in male buds of Herpetospermum pedunculosum (a Tibetan medicinal plant) and in night-flowering species like Gaura drummondii and Trichosanthes kirilowii .
  • Biological Role : In H. pedunculosum, it differentiates male from female buds and may influence pollinator behavior due to its structural similarity to insect pheromones .

Comparison with Similar Compounds

Structural Analogs

Compound Molecular Formula Molecular Weight Functional Group Key Differences Reference
3-Methylbutyraldehyde oxime C₅H₁₁NO 101.15 Oxime Rare in nature; linked to dioecious plant physiology.
Isobutyraldehyde C₄H₈O 72.11 Aldehyde Pungent, malt-like odor; positively correlated with 3-methylbutyraldehyde in aroma-active sets in fermented beverages.
2-Methylbutyraldehyde C₅H₁₀O 86.13 Aldehyde Exhibits nutty, cheesy aromas; detected in spicy spices and shrimp heads, unlike the oxime form.

Functional Group Analogs (Oximes)

Compound Molecular Formula Key Features Applications/Findings Reference
Benzaldehyde oxime C₇H₇NO Aromatic oxime with a phenyl group. Used in organic synthesis; derivatives (e.g., 2-hydroxy-3-chloro variants) show antimicrobial potential.
Imidazole-2-carbaldehyde oxime C₄H₅N₃O Contains an imidazole ring. Enhances organophosphate detoxification via butyrylcholinesterase catalysis.
4-Oxoisophorone oxime C₁₃H₁₈N₂O₂ Cyclic ketoxime. Implicated in honeybee foraging behavior; detected in male H. pedunculosum buds.

Application-Specific Analogs

A. Aroma-Active Compounds

  • 3-Methylbutyraldehyde: A precursor to the oxime, contributes to grassy, green notes in cheeses and fermented beverages. Its OAV (Odor Activity Value) is critical in balancing flavors in aged Gouda cheese and soy sauce aroma baijiu (SAB) .
  • Furfural : Positively correlated with 3-methylbutyraldehyde in SABs, adds nutty, sweet aromas but lacks the oxime’s physiological role in plants .

B. Plant Physiology Markers

  • (Z)-3-Methylbutyraldehyde oxime : Serves as a sex-specific biomarker in H. pedunculosum, absent in female buds .
  • Isoamyl alcohol : Dominant in both male and female buds of H. pedunculosum but lacks the structural complexity of oximes .

C. Microbial Metabolism

  • 3-Methylbutyraldehyde: Rapidly metabolized by Staphylococcus aureus and Pseudomonas aeruginosa to 3-methylbutanol or 3-methylbutyric acid, unlike the oxime, which remains stable under similar conditions .

Research Findings and Data

Natural Abundance and Differentiation

  • In H. pedunculosum, male buds contain 20 unique compounds , including both (Z)- and (E)-3-methylbutyraldehyde oxime, while female buds lack these entirely .
  • Multivariate analysis (PCA/OPLS-DA) identified this oxime as one of 9 differential compounds (VIP > 1) distinguishing male and female buds .

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular identity of 3-Methylbutyraldehyde oxime in synthetic or natural samples?

  • Methodological Answer : Combine spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., oxime N–O and C=N stretches) and nuclear magnetic resonance (NMR) for structural elucidation. Cross-reference experimental data with standardized identifiers like CAS Registry Number (626-90-4) and InChIKey (JAUPRNSQRRCCRR-UHFFFAOYSA-N) . For chromatographic confirmation, use retention indices and co-injection with authentic standards.

Q. What analytical techniques are suitable for quantifying 3-Methylbutyraldehyde oxime in volatile organic compound (VOC) studies?

  • Methodological Answer : Employ headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for trace-level detection. Optimize fiber coatings (e.g., divinylbenzene/carboxen/polydimethylsiloxane) to enhance selectivity. For isomer-specific analysis, use GC with Fourier-transform infrared spectroscopy (GC-FTIR) to distinguish (Z)- and (E)-isomers based on characteristic absorption bands .

Q. How should researchers address the lack of physicochemical and toxicological data for 3-Methylbutyraldehyde oxime?

  • Methodological Answer : Apply predictive modeling (e.g., Quantitative Structure-Activity Relationships, QSAR) to estimate properties like log P, vapor pressure, and acute toxicity. Validate predictions with experimental analogs (e.g., structurally similar oximes). For laboratory handling, adopt precautionary measures: use NIOSH-approved respirators (P95 or OV/AG filters) and chemically resistant gloves (e.g., nitrile) in well-ventilated environments .

Advanced Research Questions

Q. What experimental design considerations are critical for studying 3-Methylbutyraldehyde oxime as a biomarker in plant sex differentiation?

  • Methodological Answer :

  • Sampling : Collect male and female buds at consistent developmental stages to minimize biological variability.
  • Controls : Include biological replicates (n ≥ 5) and negative controls (e.g., solvent blanks).
  • Data Acquisition : Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify sex-specific VOCs. Validate models with permutation tests (n = 200) to ensure robustness (R²Y > 0.99, Q² > 0.95). Prioritize compounds with variable importance in projection (VIP) scores > 1.0 .

Q. How can dynamic isomerization of 3-Methylbutyraldehyde oxime during chromatography be mitigated?

  • Methodological Answer : Optimize chromatographic parameters to suppress interconversion:

  • Temperature : Use lower column temperatures (< 100°C) and fast elution protocols.
  • Carrier Gas : Reduce flow rates to minimize thermal stress.
  • Chemometric Analysis : Apply multivariate curve resolution (MCR) to deconvolute overlapping isomer peaks .

Q. What statistical frameworks are recommended to resolve contradictions in VOC datasets involving 3-Methylbutyraldehyde oxime?

  • Methodological Answer : Integrate unsupervised (e.g., principal component analysis, PCA) and supervised (e.g., OPLS-DA) methods. For PCA, ensure cumulative variance > 95% (PC1 + PC2) to capture dominant trends. For OPLS-DA, validate with external test sets or cross-validation (k-fold) to prevent overfitting. Report both R² (goodness-of-fit) and Q² (predictive ability) metrics .

Q. How can researchers optimize sample preparation for 3-Methylbutyraldehyde oxime in complex matrices (e.g., plant tissues)?

  • Methodological Answer :

  • Extraction : Use cryogenic grinding to preserve VOC integrity.
  • Enrichment : Apply HS-SPME with 65 μm PDMS/DVB fibers at 40°C for 30 min.
  • Calibration : Spike matrices with deuterated internal standards (e.g., d₅-3-Methylbutyraldehyde oxime) to correct for matrix effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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